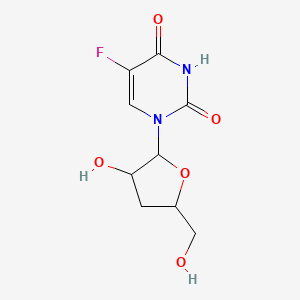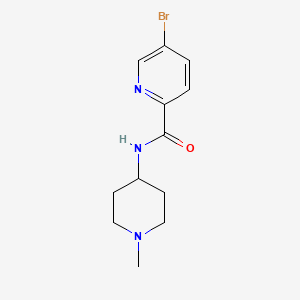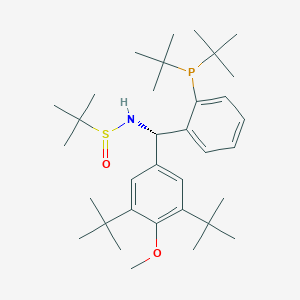
2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-3'-C-alpha-methyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-3’-C-alpha-methyluridine is a nucleoside analog used primarily for nucleoside and nucleic acid modifications. It has a molecular formula of C19H20N2O7 and a molecular weight of 388.37 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-3’-C-alpha-methyluridine typically involves the reaction of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-C-Methyl-D-ribofuranose with uracil . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-3’-C-alpha-methyluridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new nucleoside analogs.
Scientific Research Applications
2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-3’-C-alpha-methyluridine has several scientific research applications, including:
Chemistry: Used in the synthesis of modified nucleosides and nucleotides for various chemical studies.
Biology: Employed in the study of nucleic acid interactions and modifications.
Industry: Utilized in the production of nucleic acid-based products and materials.
Mechanism of Action
The mechanism of action of 2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-3’-C-alpha-methyluridine involves its incorporation into nucleic acids, leading to modifications that can affect various biological processes. The molecular targets and pathways involved include interactions with enzymes responsible for nucleic acid synthesis and modification.
Comparison with Similar Compounds
Similar Compounds
- 2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-5-methyluridine
- 9-(2-O-Acetyl-5-O-benzoyl-3-deoxy-3-alpha-C-methyl-beta-D-ribofuranosyl)-6-chloro-9H-purine
Uniqueness
2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-3’-C-alpha-methyluridine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications make it particularly useful for nucleoside and nucleic acid modifications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C18H18N2O8 |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
[4-carboxyoxy-5-(2,4-dioxopyrimidin-1-yl)-3-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C18H18N2O8/c1-10-12(9-26-16(22)11-5-3-2-4-6-11)27-15(14(10)28-18(24)25)20-8-7-13(21)19-17(20)23/h2-8,10,12,14-15H,9H2,1H3,(H,24,25)(H,19,21,23) |
InChI Key |
JFZOFEFCYXDHAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(C1OC(=O)O)N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12094473.png)




![4-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12094507.png)
![2-((2S)Pyrrolidin-2-YL)dibenzo[B,D]furan](/img/structure/B12094509.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(tert-butylsulfinylamino)cyclohexyl]urea](/img/structure/B12094514.png)
![(2R)-2-amino-2-[4-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B12094515.png)
